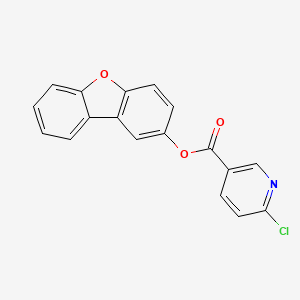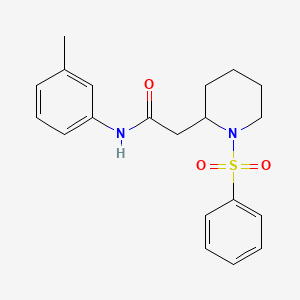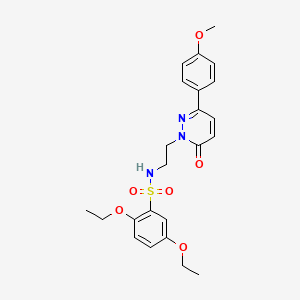
Dibenzofuran-2-yl 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzofuran-2-yl 6-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C18H10ClNO3 and its molecular weight is 323.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Development
Dibenzofuran-2-yl 6-chloropyridine-3-carboxylate and its derivatives play a crucial role in the synthesis of advanced materials. For instance, the compound has been involved in the synthesis of ladder-type π-conjugated heteroacenes, which exhibit lower HOMO energy levels and larger band gaps than pentacene, suggesting potential applications in organic electronics and photovoltaics. This synthesis demonstrates the regioselective ring closure capabilities of palladium-catalyzed reactions, enabling the creation of indolo[3,2-b]carbazoles and dibenzo[d,d']benzo[1,2-b:4,5-b']difurans with unique photophysical and electrochemical properties (Kawaguchi, Nakano, & Nozaki, 2007).
Fluorescent Probes for Mercury Detection
The chemical has been utilized in developing fluorescent probes for mercury ion detection. This is highlighted by the synthesis of novel imidazo[1,2-a]pyridine derivatives, where 1-(6-chloro-3-(5-chloropyridin-2-ylamino)imidazo[1,2-a]pyridin-2-yl)-2-ethylbutan-1-one showed efficient fluorescence in detecting mercury ions both in acetonitrile and in buffered aqueous solutions. Such probes are essential for environmental monitoring and safety assessments (Shao et al., 2011).
Antimicrobial Compounds
Research into this compound derivatives has also led to the development of new antimicrobial compounds. Studies have shown that certain pyridine derivatives synthesized from 2-chloropyridine-3-carboxylic acid exhibit variable and modest activity against bacteria and fungi. These findings underscore the potential of such compounds in developing new antimicrobial agents, which could be crucial in addressing the growing issue of antibiotic resistance (Patel, Agravat, & Shaikh, 2011; Patel & Agravat, 2007).
Environmental Contaminant Degradation
This compound derivatives are relevant in studies focusing on the degradation of environmental contaminants. Specifically, research into the bacterial degradation of fluorene and its heteroatomic analogs, including dibenzofuran, has provided insights into the metabolic pathways involved in breaking down such persistent organic pollutants. This research has implications for bioremediation strategies aimed at mitigating the environmental impact of these contaminants (Bressler & Fedorak, 2000).
Coordination Chemistry and Catalyst Development
Furthermore, this compound has been instrumental in the field of coordination chemistry and catalyst development. For example, research has explored the formation of N-heterocyclic complexes of rhodium and palladium from a pincer silver(I) carbene complex, indicating potential applications in catalysis and material science (Simons, Custer, Tessier, & Youngs, 2003).
Mechanism of Action
Target of Action
Pyridine derivatives also have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
Benzofuran compounds have been found to interact with various targets, leading to their diverse biological activities . Pyridine derivatives have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Benzofuran and pyridine derivatives have been found to interact with a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Pyridine derivatives also have a broad range of biological activities .
Properties
IUPAC Name |
dibenzofuran-2-yl 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO3/c19-17-8-5-11(10-20-17)18(21)22-12-6-7-16-14(9-12)13-3-1-2-4-15(13)23-16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKINKRTYLQGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazol-3-amine](/img/structure/B2523413.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2523419.png)

![6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2523421.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523422.png)

![[3,4,5-Triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2523426.png)
![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2523427.png)

![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2523429.png)
![(2R,3R)-2-[2-(2-Methylphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2523430.png)
![3-[(1-Cyclopentylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2523431.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2523433.png)
